molecular formula C9H14N2O B13554850 2-(Methylamino)-1-(3-methylpyridin-2-yl)ethanol

2-(Methylamino)-1-(3-methylpyridin-2-yl)ethanol

Cat. No.: B13554850
M. Wt: 166.22 g/mol
InChI Key: IWXNHEFITUPXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with a methyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 3-methylpyridine with an appropriate alkylating agent to introduce the ethan-1-ol moiety. This is followed by the introduction of the methylamino group through reductive amination or other suitable methods. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol include other substituted pyridines and ethan-1-ol derivatives. Examples include:

  • 2-(ethylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol
  • 2-(methylamino)-1-(4-methylpyridin-2-yl)ethan-1-ol
  • 2-(methylamino)-1-(3-ethylpyridin-2-yl)ethan-1-ol

Uniqueness

The uniqueness of 2-(methylamino)-1-(3-methylpyridin-2-yl)ethan-1-ol lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(methylamino)-1-(3-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C9H14N2O/c1-7-4-3-5-11-9(7)8(12)6-10-2/h3-5,8,10,12H,6H2,1-2H3

InChI Key

IWXNHEFITUPXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(CNC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.